[1-Benzofuran-3-yl(phenyl)methyl]urea
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-benzofuran-3-yl(phenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c17-16(19)18-15(11-6-2-1-3-7-11)13-10-20-14-9-5-4-8-12(13)14/h1-10,15H,(H3,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOYDRTXZGPBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=COC3=CC=CC=C32)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzofuran 3 Yl Phenyl Methyl Urea
Historical Overview of Benzofuran (B130515) and Urea (B33335) Core Synthesis
The journey to synthesizing complex molecules like [1-Benzofuran-3-yl(phenyl)methyl]urea stands on the shoulders of foundational discoveries in organic chemistry. The benzofuran core, a heterocyclic scaffold pervasive in natural products and pharmaceuticals, was first synthesized by Perkin in 1870. nih.govacs.org Early methods often involved harsh conditions and have since been largely superseded by more efficient, catalyzed reactions. These foundational techniques, however, were crucial in establishing the fundamental reactivity of the benzofuran ring system. nih.govnih.govlbp.world
Concurrently, the synthesis of urea holds a seminal place in the history of chemistry. In 1828, Friedrich Wöhler accomplished the synthesis of urea from inorganic precursors, specifically by heating ammonium (B1175870) cyanate (B1221674). wikipedia.orgureaknowhow.compedsendo.orgu-tokyo.ac.jpmun.ca This landmark achievement is widely cited as the dawn of modern organic chemistry, as it dismantled the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms. pedsendo.orgu-tokyo.ac.jp Wöhler's initial work involved various reactants, including the combination of cyanic acid with ammonia (B1221849) and the double displacement reaction between lead cyanate and ammonia. wikipedia.orgmun.ca These early syntheses laid the groundwork for the vast field of urea chemistry.
Detailed Examination of Precursor Synthesis Strategies for this compound
A logical and efficient pathway to the target molecule is a convergent synthesis, where the key precursors are prepared separately before being combined in the final steps. This approach requires robust methods for creating a substituted benzofuran intermediate and a suitable urea precursor.
Synthesis of Substituted Benzofuran Intermediates
The critical intermediate for this synthesis is the [1-Benzofuran-3-yl(phenyl)methyl]amine. The creation of this precursor hinges on the ability to first construct a benzofuran ring and then introduce the phenylmethyl group at the C-3 position.
Modern methods for synthesizing the benzofuran core are numerous and often rely on transition-metal catalysis. acs.org A common strategy involves the intramolecular cyclization of appropriately substituted phenols. For instance, palladium-catalyzed reactions of o-alkynylphenols or copper-catalyzed cyclizations of phenols with alkynes provide direct access to the benzofuran skeleton. rsc.orgresearchgate.net
Once the benzofuran ring is formed, functionalization at the 3-position is required. Direct Friedel-Crafts acylation of benzofuran often yields a mixture of C2 and C3 isomers, making it less ideal for regioselective synthesis. nih.gov A more controlled approach involves the synthesis of 3-acylbenzofurans from 2-hydroxychalcones. nih.gov This strategy allows for the selective formation of 3-acyl or 3-formylbenzofurans, which are versatile intermediates.
For the target molecule, a 3-benzoylbenzofuran would be a key precursor. This can be synthesized via palladium(II)-catalyzed cascade reactions. tandfonline.com Once obtained, the ketone can be reduced to the corresponding alcohol, [1-Benzofuran-3-yl(phenyl)methanol], using standard reducing agents. Subsequent conversion of this alcohol to the desired [1-Benzofuran-3-yl(phenyl)methyl]amine can be achieved through several methods, such as conversion to an azide (B81097) followed by reduction, or via a Mitsunobu reaction with a protected amine equivalent.
An alternative route to a similar amine involves synthesizing a 3-methyl-benzofuran-2-carbohydrazide, which can be reacted with benzaldehyde (B42025) to form a hydrazone, followed by cyclization to create an azetidin-2-one (B1220530) derivative. rasayanjournal.co.in While not a direct route to the target amine, this illustrates the diverse strategies for functionalizing the benzofuran core. rasayanjournal.co.inmdpi.com
Synthesis of Substituted Urea Precursors
The formation of the urea linkage is the final key transformation. The classical approach involves the reaction of an amine with an isocyanate. nih.govnih.gov In the context of the target molecule, the [1-Benzofuran-3-yl(phenyl)methyl]amine precursor would be reacted with a suitable urea-forming reagent.
A direct method would be the reaction of the amine with an isocyanate generated in situ to avoid handling these often unstable reagents. nih.gov Phosgene (B1210022), though historically significant, is highly toxic, leading to the development of safer alternatives like triphosgene (B27547) or N,N'-Carbonyldiimidazole (CDI). nih.govasianpubs.org
Another powerful method involves the Curtius rearrangement of a carbonyl azide. psu.edu For instance, a 5-substituted benzofuran-2-carbonyl azide can be heated in the presence of an aromatic amine to directly yield a 1-(benzofuran-2-yl)-3-arylurea. psu.edu A similar strategy could be envisioned starting from a [1-Benzofuran-3-yl(phenyl)methyl]carbonyl azide.
A practical, metal-free method involves the simple nucleophilic addition of an amine to potassium isocyanate in an aqueous solution, which can produce a variety of N-substituted ureas in high yields. researchgate.net
Convergent and Divergent Synthesis Approaches to this compound Analogs
A convergent approach is the most logical strategy for synthesizing this compound and its analogs. The core idea is to prepare two complex fragments and join them in a final step.
Convergent Synthesis:
Benzofuran Fragment Synthesis: Prepare a series of substituted 3-acylbenzofurans (e.g., with different substituents on the benzofuran ring or the phenyl ring of the benzoyl group).
Amine Formation: Reduce the ketones to their corresponding amines, creating a library of [1-Benzofuran-3-yl(aryl)methyl]amines.
Urea Formation: React each amine with a urea source (e.g., potassium isocyanate or CDI) to form the final urea products. This final step connects the two main fragments.
This approach is highly flexible. By varying the starting materials for the benzofuran synthesis (e.g., substituted phenols and alkynes) and the benzoylating agent, a wide array of analogs can be produced efficiently.
A divergent approach could also be employed starting from a common intermediate. For example, 3-formylbenzofuran could serve as a branching point. nih.gov Reductive amination with different aryl amines would yield a variety of secondary amines. Subsequent reaction with a urea source would provide analogs with diversity on one of the urea nitrogens.
Optimization of Reaction Conditions for this compound Synthesis
Evaluation of Catalytic Systems and Ligand Effects (e.g., Palladium-catalyzed, Copper-catalyzed)
The synthesis of the benzofuran core is a prime candidate for optimization, with numerous palladium- and copper-catalyzed methods reported. nih.gov
Palladium-Catalyzed Synthesis: Palladium catalysts are highly effective for benzofuran synthesis, often via Sonogashira coupling followed by intramolecular cyclization. researchgate.netnih.gov The choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands, such as those with a biphenyl (B1667301) backbone, have shown high activity when paired with Pd(OAc)₂ for the α-arylation of ketones, a key step in some benzofuran syntheses. acs.org The optimization of a one-pot process for producing 2,3-disubstituted benzofurans under Sonogashira conditions would involve screening catalysts, ligands, solvents, and temperature. nih.govacs.org
Table 1: Optimization of Palladium-Catalyzed Synthesis of 2-Benzoylbenzofurans tandfonline.com
| Entry | Catalyst (mol %) | Ligand (mol %) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | L1 (10) | Toluene | 80 | 45 |
| 2 | Pd(OAc)₂ (20) | L1 (20) | Toluene | 80 | 67 |
| 3 | PdCl₂ (30) | L1 (30) | Toluene | 90 | 73 |
| 4 | Pd(OAc)₂ (30) | L2 (30) | Toluene | 90 | 65 |
| 5 | Pd(OAc)₂ (30) | L1 (30) | DMF | 90 | 56 |
| 6 | Pd(OAc)₂ (30) | L1 (30) | Dioxane | 90 | 62 |
| 7 | Pd(OAc)₂ (30) | L1 (30) | Toluene | 100 | 85 |
| 8 | Pd(OAc)₂ (30) | L1 (30) | Toluene | 90 | 91 |
Data derived from an analogous synthesis of (4-methylphenyl)(1-benzofuran-2-yl)methanone. tandfonline.com
Copper-Catalyzed Synthesis: Copper catalysis offers a cost-effective and efficient alternative. Copper-mediated oxidative annulation of phenols and unactivated internal alkynes is a powerful method for creating the benzofuran ring. rsc.org Similarly, the aerobic oxidative cyclization of phenols and alkynes using a copper catalyst provides a regioselective, one-pot procedure. rsc.org Optimization studies for copper-catalyzed intramolecular O-arylation to form benzofurans have evaluated different copper sources (e.g., CuI, Cu₂O, CuCl) and bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). acs.org
Table 2: Evaluation of Copper Source and Base for Benzofuran Synthesis acs.org
| Entry | Copper Source (10 mol%) | Base (2.0 equiv) | Solvent | Yield (%) |
| 1 | CuI | K₃PO₄ | Water | 65 |
| 2 | Cu₂O | K₃PO₄ | Water | 40 |
| 3 | CuCl | K₃PO₄ | Water | 55 |
| 4 | CuI | Cs₂CO₃ | Water | 75 |
| 5 | CuI | K₂CO₃ | Water | 70 |
| 6 | CuI | NaOH | Water | 85 |
| 7 | CuI | K₃PO₄ | Toluene | <5 |
Data derived from the synthesis of 2-phenylbenzofuran (B156813) from (2-bromophenyl)(phenyl)methanone. acs.org
These tables illustrate that a systematic evaluation of catalyst, ligand, base, solvent, and temperature is crucial for maximizing the yield of the key benzofuran intermediate, which is a cornerstone for the efficient total synthesis of this compound.
Investigation of Solvent Systems and Temperature Profiles
The formation of the urea bond is highly dependent on the choice of solvent and the reaction temperature. For the reaction between an amine and an isocyanate, aprotic solvents are generally preferred to avoid side reactions with the solvent. The reaction of an amine with an isocyanate is typically exothermic, and thus, temperature control can be crucial for achieving high yields and purity.
Commonly employed solvents for this type of transformation include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and N,N-dimethylformamide (DMF). The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature. In some cases, gentle heating may be applied to drive the reaction to completion, particularly if the reactants are sterically hindered or electronically deactivated.
The table below summarizes typical solvent and temperature profiles for the synthesis of aryl ureas from amines and isocyanates, which are analogous to the synthesis of this compound.
| Solvent System | Temperature Profile | Typical Outcome | Reference |
| Dichloromethane (DCM) | 0 °C to Room Temperature | Good yields, easy workup due to solvent volatility. asianpubs.org | asianpubs.org |
| Tetrahydrofuran (THF) | Room Temperature | High yields, suitable for a wide range of substrates. mdpi.com | mdpi.com |
| N,N-Dimethylformamide (DMF) | Room Temperature to 50 °C | Useful for less reactive amines, but requires more rigorous purification. |
This table presents generalized conditions for urea synthesis based on common laboratory practices.
Analysis of Reaction Time and Stoichiometric Ratios
The stoichiometry of the reactants and the reaction time are critical parameters that must be optimized to maximize the yield and minimize the formation of byproducts. In the synthesis of unsymmetrical ureas from an amine and an isocyanate, a stoichiometric ratio of approximately 1:1 is typically employed. asianpubs.org An excess of the isocyanate can lead to the formation of biuret-like impurities, while an excess of the amine will remain unreacted, complicating purification.
Reaction times can vary from a few hours to overnight, depending on the reactivity of the specific amine and isocyanate used. Progress of the reaction is commonly monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.
The following table outlines the impact of stoichiometry and reaction time on the synthesis of diaryl ureas, providing a model for the synthesis of the target compound.
| Amine:Isocyanate Ratio | Reaction Time | Expected Yield | Purity Considerations | Reference |
| 1:1 | 2-6 hours | Good to Excellent | High purity with minimal side products. asianpubs.org | asianpubs.org |
| 1:1.1 | 4 hours | Excellent | Potential for small amounts of biuret (B89757) impurities. | |
| 1.1:1 | 6-12 hours | Good | Unreacted amine may need to be removed during workup. |
This table illustrates general principles for the synthesis of unsymmetrical ureas.
Development of Novel Synthetic Routes for this compound Derivatives
Recent advances in synthetic methodology have provided new avenues for the efficient and sustainable production of complex molecules like this compound and its derivatives. These modern techniques offer advantages in terms of reaction speed, scalability, and environmental impact.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. For the synthesis of benzofuran derivatives and ureas, microwave irradiation can significantly reduce reaction times from hours to minutes. nih.gov This is attributed to the efficient and uniform heating of the reaction mixture.
A potential microwave-assisted protocol for the synthesis of this compound would involve the reaction of [1-Benzofuran-3-yl(phenyl)methyl]amine with phenyl isocyanate in a suitable solvent under microwave irradiation. The optimization of such a protocol would involve screening various solvents, temperatures, and irradiation times to achieve the best results.
| Reactants | Solvent | Microwave Power | Temperature | Time | Yield | Reference |
| Benzofuran-2-carboxamides and alkyl halides | Dichloromethane | Not specified | Not specified | Not specified | High | nih.gov |
| o-hydroxyacetophenone and chloroacetone | Not specified (solvent-free) | Not specified | Not specified | Short | High | |
| Pyridyl amine and phenyl isocyanate | Benzene (B151609) | Not specified | 60-86 °C | 4 hours | Good | google.com |
This table provides examples of microwave-assisted synthesis for related benzofuran and urea compounds.
Flow Chemistry Applications for Scalability
Flow chemistry offers a promising platform for the scalable and safe synthesis of chemical compounds. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters and enhanced heat and mass transfer. This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates.
The synthesis of this compound derivatives could be adapted to a flow process. For instance, a solution of [1-Benzofuran-3-yl(phenyl)methyl]amine and a solution of phenyl isocyanate could be mixed in a T-junction and then passed through a heated reactor coil to afford the desired urea product continuously. This would allow for the production of larger quantities of the compound in a safe and efficient manner. The use of immobilized reagents or catalysts in packed-bed reactors within a flow system can also facilitate product purification.
Integration of Green Chemistry Principles
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by incorporating these principles.
One key aspect is the use of greener solvents, such as water or bio-based solvents, or even performing the reaction under solvent-free conditions. For example, the synthesis of some benzofuran derivatives has been achieved in aqueous media. Another approach is to use catalytic methods to reduce waste. The development of catalytic methods for the formation of the urea bond that avoid the use of stoichiometric reagents like phosgene or isocyanates is an active area of research. Furthermore, energy efficiency can be improved through the use of microwave or flow chemistry, as discussed previously.
Advanced Structural Elucidation and Conformational Analysis of 1 Benzofuran 3 Yl Phenyl Methyl Urea
High-Resolution Spectroscopic Interpretation for [1-Benzofuran-3-yl(phenyl)methyl]urea
Spectroscopic analysis is fundamental to the structural elucidation of novel compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive understanding of its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial arrangement of atoms can be determined.
One-dimensional NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, displays characteristic signals for the different types of protons. The urea (B33335) protons (NH₂) often appear as a broad singlet, while the adjacent NH proton shows a distinct doublet due to coupling with the methine (CH) proton. This methine proton itself appears as a doublet. The aromatic protons of the benzofuran (B130515) and phenyl rings resonate in the downfield region of the spectrum, exhibiting complex splitting patterns that correspond to their respective positions and couplings.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the urea group is typically observed at the most downfield position, around 157.9 ppm. The methine carbon, linking the benzofuran and phenyl groups, appears in the aliphatic region. The aromatic carbons of the two ring systems can be distinguished based on their chemical shifts and, in some cases, by the presence of attached protons (determined via DEPT experiments).
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C=O | - | 157.9 |
| CH | 6.13 (d, J=8.8 Hz) | 50.4 |
| NH | 6.84 (d, J=8.8 Hz) | - |
| NH₂ | 5.72 (s) | - |
| Phenyl-H | 7.23-7.41 (m) | - |
| Benzofuran-H | 7.23-7.61 (m) | - |
| Benzofuran-C2 | - | 145.4 |
| Benzofuran-C3 | - | 119.0 |
| Benzofuran-C3a | - | 155.6 |
| Benzofuran-C7a | - | 128.8 |
| Aromatic C | - | 111.5, 121.5, 123.1, 124.6, 127.1, 127.7, 128.8, 142.1 |
Note: Data presented is representative and may vary slightly based on experimental conditions. 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet. J represents the coupling constant in Hertz (Hz).
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from one-dimensional spectra and for determining the through-bond and through-space connectivity of atoms.
COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the methine (CH) proton and the adjacent amide (NH) proton, confirming their direct connectivity.
HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms. This technique allows for the definitive assignment of protonated carbons in the ¹³C spectrum, such as the methine carbon and the various aromatic C-H groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which is vital for conformational and stereochemical analysis. NOE correlations between the methine proton and protons on the adjacent phenyl and benzofuran rings can help define the preferred orientation of these groups relative to each other.
Infrared (IR) Spectroscopy for Functional Group Vibrational Modes
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.
Key vibrational modes include a strong absorption band for the carbonyl (C=O) stretching of the urea group, typically appearing in the region of 1630-1650 cm⁻¹. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) groups are observed as distinct bands in the 3150-3500 cm⁻¹ range. Additionally, C-H stretching vibrations for the aromatic rings are found around 3000-3100 cm⁻¹, while the C-O-C stretching of the benzofuran ether linkage contributes to the fingerprint region of the spectrum.
Table 2: Key IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3426, 3326, 3205 | Amine and Amide groups |
| C=O Stretch | 1639 | Urea carbonyl group |
| C-N Stretch | 1332 | Amide group |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the compound's elemental composition and molecular formula. For this compound (C₁₆H₁₄N₂O₂), the experimentally measured exact mass would be very close to its calculated theoretical mass.
Furthermore, the fragmentation pattern observed in the mass spectrum offers structural insights. Common fragmentation pathways would likely involve the cleavage of the bond between the methine carbon and the urea moiety, or the bond between the methine carbon and the benzofuran or phenyl rings, leading to characteristic fragment ions that help to confirm the proposed structure.
X-ray Crystallography of this compound and its Complexes
While spectroscopic methods provide invaluable information about molecular connectivity and conformation in solution, X-ray crystallography offers a definitive, high-resolution picture of the molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound.
An X-ray crystallographic study of this compound would precisely determine all bond lengths, bond angles, and torsion angles within the molecule. This data would provide an unambiguous confirmation of the connectivity established by NMR.
Crucially, the crystal structure would reveal the molecule's solid-state conformation, including the relative orientations of the benzofuran and phenyl rings. It would also illuminate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds. The urea group, with its N-H donors and carbonyl oxygen acceptor, is a potent hydrogen-bonding motif. In the crystal lattice, it is expected that extensive hydrogen bonding networks would form between adjacent molecules, linking them into larger supramolecular assemblies. Analysis of these interactions is key to understanding the solid-state properties of the material.
As of the latest available data, detailed public reports on the single-crystal X-ray structure of this compound itself or its specific complexes are not widely available in common crystallographic databases. Such studies, if conducted, would provide the ultimate confirmation of the structural details inferred from spectroscopic analysis.
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation
While specific single-crystal X-ray diffraction data for this compound is not publicly available, the technique remains the definitive method for determining the absolute configuration and solid-state conformation of crystalline compounds. This method provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of the molecule's three-dimensional structure.
For related benzofuran derivatives, single-crystal X-ray diffraction has been instrumental in structural elucidation. For instance, studies on various substituted benzofurans have revealed detailed information about their molecular geometry. researchgate.netmdpi.comresearchgate.net In a typical analysis, suitable single crystals are grown and subjected to a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined. mdpi.com This would allow for the precise measurement of the dihedral angles between the benzofuran and phenyl rings in this compound, as well as the conformation of the flexible urea moiety.
Should the compound crystallize in a chiral space group, the Flack parameter, derived from the X-ray diffraction data, would be used to determine its absolute configuration.
Analysis of Solid-State Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state packing of this compound would be governed by a variety of intermolecular interactions, which can be elucidated from its crystal structure. These interactions are fundamental to the material's physical properties.
Hydrogen Bonding: The urea functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O). In the crystalline state, it is expected to form robust intermolecular hydrogen bonds. The N-H groups can interact with the carbonyl oxygen of neighboring molecules, leading to the formation of well-defined hydrogen-bonded networks, such as chains or sheets. aps.orgrsc.org The oxygen atom of the benzofuran ring could also potentially act as a hydrogen bond acceptor. researchgate.net In related urea-containing compounds, N-H···O hydrogen bonds are a dominant feature in their crystal packing. nih.gov
A hypothetical table of expected intermolecular interactions is presented below:
| Interaction Type | Donor | Acceptor | Potential Geometry |
| Hydrogen Bond | N-H (urea) | C=O (urea) | Linear or bifurcated |
| Hydrogen Bond | N-H (urea) | O (benzofuran) | Directional |
| π-π Stacking | Phenyl Ring | Benzofuran Ring | Parallel-displaced, T-shaped |
| C-H···π | C-H (aromatic/aliphatic) | Phenyl/Benzofuran Ring | Varied |
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)
If this compound is synthesized as a racemic mixture, chiroptical spectroscopic techniques would be essential for determining the enantiomeric excess of a resolved sample.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides information about the stereochemical features of the molecule. While specific CD data for this compound is unavailable, the presence of chromophores like the benzofuran and phenyl rings near the chiral center would likely result in distinct CD signals.
It is important to note that achiral molecules present in the sample, such as certain urea derivatives used in synthesis, can interfere with CD measurements, potentially obscuring the signal of the chiral analyte. nih.gov For a chiral sample of this compound, one would expect to observe Cotton effects corresponding to the electronic transitions of the aromatic chromophores. The sign and magnitude of these effects would be characteristic of a specific enantiomer.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD is a powerful tool for characterizing chiral compounds. An ORD spectrum of an enantiomerically pure sample of this compound would show a plain curve (either positive or negative) or a curve exhibiting Cotton effects in the regions of absorption of the chromophores. rsc.org The specific rotation at a given wavelength and temperature is a characteristic physical property of a chiral molecule.
Computational and Theoretical Investigations of 1 Benzofuran 3 Yl Phenyl Methyl Urea
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, providing detailed insights into molecular structure, stability, and electronic properties. acs.org These calculations solve approximations of the Schrödinger equation to determine the energy and electronic distribution within a molecule. nih.gov For [1-Benzofuran-3-yl(phenyl)methyl]urea, such studies are crucial for understanding its intrinsic properties before exploring its interactions in more complex biological environments.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. It is widely employed to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by locating the minimum energy conformation on the potential energy surface. nih.gov For this compound, geometry optimization would typically be performed using a hybrid functional, such as B3LYP or PBE0, combined with a suitable basis set like 6-31G(d,p) or cc-pVTZ, which provide a good balance of accuracy and computational cost for organic molecules. nih.govresearchgate.net
Table 1: Representative Theoretical Geometric Parameters for this compound (Hypothetical Data) Calculated using DFT at the B3LYP/6-31G(d,p) level of theory.
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Lengths | ||
| C=O | Carbonyl Carbon - Oxygen | 1.24 Å |
| C-N (Urea) | Carbonyl Carbon - NH | 1.38 Å |
| C-N (Urea) | Carbonyl Carbon - NH(Aryl) | 1.40 Å |
| C-O (Furan) | Furan (B31954) Oxygen - Carbon | 1.37 Å |
| Bond Angles | ||
| O=C-N | Carbonyl Group | 122.5° |
| N-C-N | Urea (B33335) Group | 115.0° |
| C-C-N | Methine Carbon - Urea | 110.5° |
| Dihedral Angles | ||
| C(furan)-C(methine)-N-C(urea) | Torsion Angle | 118.0° |
| C(phenyl)-C(methine)-N-C(urea) | Torsion Angle | -121.5° |
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The spatial distribution and energy of these orbitals are critical for understanding how a molecule interacts with other species. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran (B130515) and phenyl ring systems, which are susceptible to electrophilic attack. Conversely, the LUMO is likely centered around the urea moiety, particularly the electrophilic carbonyl carbon.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. jetir.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small gap indicates the molecule is more polarizable and reactive. jetir.orgresearchgate.net From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity.
Table 2: Hypothetical Global Reactivity Descriptors for this compound Calculated from HOMO and LUMO energies (eV).
| Descriptor | Formula | Hypothetical Value | Interpretation |
| HOMO Energy | EHOMO | -6.2 eV | Propensity to donate electrons |
| LUMO Energy | ELUMO | -1.1 eV | Propensity to accept electrons |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.1 eV | High kinetic stability |
| Chemical Potential (μ) | (EHOMO+ELUMO)/2 | -3.65 eV | Electron escaping tendency |
| Global Hardness (η) | (ELUMO-EHOMO)/2 | 2.55 eV | Resistance to charge transfer |
| Global Softness (S) | 1 / (2η) | 0.196 eV-1 | High polarizability, reactive |
| Electrophilicity Index (ω) | μ2 / (2η) | 2.61 eV | Propensity to act as an electrophile |
The Molecular Electrostatic Potential (MEP or EPS) surface is a visual tool used to predict intermolecular interactions by mapping the electrostatic potential onto the electron density surface of a molecule. jmaterenvironsci.comresearchgate.net This analysis is crucial for understanding non-covalent interactions, particularly hydrogen bonding and molecular recognition processes, which are central to a drug's interaction with its biological target. mdpi.com
The EPS map uses a color spectrum to represent different potential values.
Red Regions : Indicate negative electrostatic potential, typically found around electronegative atoms like oxygen or nitrogen. These areas are electron-rich and act as nucleophilic sites or hydrogen bond acceptors. jmaterenvironsci.comnih.gov For this compound, the carbonyl oxygen of the urea group would be a prominent red region.
Blue Regions : Indicate positive electrostatic potential, usually located around hydrogen atoms bonded to electronegative atoms. These areas are electron-poor and represent electrophilic sites or hydrogen bond donors. jmaterenvironsci.comnih.gov The N-H protons of the urea moiety would be distinct blue regions.
Green/Yellow Regions : Represent neutral or weakly polarized areas, such as the carbon backbone and aromatic rings.
By identifying the electron-rich and electron-poor sites, the EPS map provides a clear prediction of how the molecule will orient itself when approaching a protein binding pocket, guiding the understanding of potential hydrogen bonds and electrostatic interactions. jmaterenvironsci.com
Molecular Docking Studies with Hypothesized Biological Targets (Mechanistic Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is instrumental in drug discovery for screening virtual libraries of compounds and for hypothesizing the mechanism of action of a specific molecule at its target site. nih.gov
The selection of a biological target for this compound is guided by the known activities of structurally related compounds. The benzofuran scaffold is a recognized pharmacophore found in compounds targeting a range of proteins. nih.gov Similarly, the phenyl-urea motif is present in numerous enzyme inhibitors. Based on existing literature, plausible hypothesized targets include:
Sirtuin 1 (SIRT1) : Benzofuran-3-yl(phenyl)methanones, which share a core structure with the title compound, have been identified as inhibitors of SIRT1, a NAD+-dependent deacetylase. Docking studies predicted these compounds bind in the C-pocket of SIRT1. nih.gov
Acetylcholinesterase (AChE) : Benzofuran hybrids have been designed as inhibitors of AChE, an enzyme critical in the pathology of Alzheimer's disease. Docking studies revealed interactions with key amino acid residues in both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE. nih.gov
Penicillin-Binding Protein 4 (PBP4) : Phenyl-urea-based molecules have been identified as inhibitors of S. aureus PBP4, suggesting a potential antibacterial application. nih.gov
Tyrosine Kinases : Many phenyl-urea derivatives are known inhibitors of protein kinases involved in cancer signaling pathways. researchgate.net
Once a target is selected, its three-dimensional crystal structure is obtained from a protein database like the Protein Data Bank (PDB). The protein structure must be prepared for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges to the atoms.
The ligand, this compound, must also be meticulously prepared. This process begins with its 3D structure, typically the optimized geometry obtained from DFT calculations. The ligand's protonation state at physiological pH is determined, and atomic charges are assigned using computational methods.
A key aspect of ligand preparation is accounting for its flexibility. The molecule has several rotatable bonds, particularly around the central methyl-urea linkage. Conformational sampling allows the docking algorithm to explore various spatial arrangements (conformations) of the ligand. This flexibility is crucial, as the ligand often adopts a specific, low-energy conformation to achieve an optimal fit within the binding pocket of the target protein. nih.gov
The docking algorithm then systematically places these different ligand conformations into the defined binding site of the protein. It scores each resulting pose based on a scoring function that estimates the binding affinity by evaluating factors like hydrogen bonds, electrostatic interactions, hydrophobic contacts, and steric clashes. The top-ranked poses represent the most probable binding modes, providing a detailed, atom-level hypothesis of how this compound interacts with and potentially inhibits its biological target. nih.govnih.gov
Binding Site Analysis and Interaction Profiling
Binding site analysis for a novel compound like this compound would theoretically involve molecular docking simulations into the active site of a relevant protein target. This computational technique predicts the preferred orientation of the molecule when bound to a receptor, revealing key interactions that stabilize the complex.
For structurally related compounds, such as diaryl ureas and benzofuran scaffolds, specific interaction patterns have been identified. The urea moiety is crucial, acting as both a hydrogen bond donor and acceptor, which allows it to form strong, directional interactions with amino acid residues in a protein's binding pocket. researchgate.net The two NH groups of the urea can donate hydrogen bonds, while the carbonyl oxygen can accept one. researchgate.net
The aromatic portions of the molecule, the benzofuran and phenyl rings, are anticipated to engage in non-covalent interactions within hydrophobic pockets of a target protein. researchgate.net These interactions typically include:
Hydrophobic Interactions : With nonpolar residues like valine, leucine, isoleucine, and phenylalanine.
π-π Stacking : Face-to-face or edge-to-face stacking with aromatic residues such as phenylalanine, tyrosine, and tryptophan.
CH-π Interactions : Where a C-H bond from an aliphatic part of a residue interacts with the face of one of the aromatic rings. researchgate.net
For example, studies on benzofuran-3-yl(phenyl)methanones, which share a similar core structure, predicted binding within the C-pocket of the enzyme SIRT1. nih.gov The analysis identified key hydrophobic interactions with residues Phe273, Phe312, and Ile347, and a potential hydrogen bond with Asn346. nih.gov A similar analysis for this compound would produce a comparable interaction profile, highlighting the specific residues responsible for its binding affinity and selectivity.
Table 1: Theoretical Interaction Profile for this compound This table is a hypothetical representation based on related compounds.
| Interacting Moiety of Compound | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Urea NH groups | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine |
| Urea Carbonyl Oxygen | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine, Serine |
| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
Molecular Dynamics (MD) Simulations of this compound-Target Complexes
Following initial docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. This provides insights into the stability of the binding pose, conformational changes in the protein and ligand, and the persistence of key interactions. mdpi.com
A typical MD simulation setup involves placing the docked complex into a solvated, periodic boundary box neutralized with ions. The system's stability is then assessed over a simulation period that can range from nanoseconds to microseconds.
Table 2: Illustrative MD Simulation Parameters This table presents typical parameters and does not reflect a specific study on the target compound.
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS, OPLS | Describes the potential energy and forces within the system. |
| Water Model | TIP3P, SPC/E | Explicitly represents the solvent environment. |
| System Size | ~50,000 - 100,000 atoms | Depends on the size of the protein and simulation box. |
| Simulation Time | 100 - 1000 nanoseconds (ns) | To allow for sufficient sampling of conformational space. mdpi.com |
| Temperature | 300 K or 310 K | To simulate physiological conditions. |
| Pressure | 1 bar | To simulate physiological conditions. |
Analysis of the MD trajectory provides quantitative measures of the complex's stability and flexibility.
Root Mean Square Deviation (RMSD) : This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD plot that reaches a plateau suggests the system has equilibrated and the ligand remains securely in the binding pocket. For example, simulations of other small molecule-protein complexes often show RMSD values stabilizing below 3 Å. nih.gov
Root Mean Square Fluctuation (RMSF) : This measures the fluctuation of individual amino acid residues around their average positions. High RMSF values indicate flexible regions, such as loops, while low values correspond to stable secondary structures like α-helices and β-sheets. Residues that directly interact with the ligand are expected to show reduced fluctuation compared to their unbound state.
The binding free energy is composed of several terms:
ΔE_MM : Molecular mechanics energy (internal, van der Waals, electrostatic).
ΔG_solv : Solvation free energy (polar and non-polar contributions).
-TΔS : Conformational entropy changes (often omitted due to high computational cost).
While no specific values exist for this compound, studies on related benzofuran-based inhibitors have reported binding free energies in the range of -14 kcal/mol, indicating strong affinity for their target. nih.gov
In Silico Pharmacokinetic and Mechanistic Toxicity Prediction (Excluding In Vivo Clinical Data)
Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the discovery process.
Various software platforms and web servers (e.g., SwissADME, pkCSM, PreADMET) use quantitative structure-activity relationship (QSAR) models to predict ADME parameters based on a molecule's structure. For this compound, these tools would predict properties such as those listed in the hypothetical table below.
Table 3: Hypothetical In Silico ADME Profile for this compound This table is for illustrative purposes only.
| ADME Parameter | Predicted Property | Implication |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | High | Indicates good absorption across the gut wall. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | Predicted to cross | Suggests potential for CNS activity (desirable or undesirable). |
| Plasma Protein Binding | High (>90%) | May affect the free concentration of the compound available for activity. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2D6/3A4 | Potential for drug-drug interactions. |
| Excretion | ||
| Renal Clearance (Total Clearance) | Low | Suggests primary clearance may be through metabolism. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low risk of being a carcinogen. |
Mechanistic Toxicity Prediction Based on Structural Alerts and Target Interactions (e.g., ProTox)
Mechanistic toxicity prediction aims to identify the potential for a compound to cause adverse effects by analyzing its chemical structure for known toxicophores (structural alerts) and predicting its interactions with biological targets associated with toxicity. Computational toxicology tools are essential for this analysis, offering rapid screening of chemical libraries.
One common approach involves the use of expert systems and knowledge bases that correlate chemical substructures with specific toxicological endpoints. These systems function on rules derived from extensive experimental data. For instance, a rule might state that the presence of a specific chemical moiety is associated with a certain likelihood of toxicity, such as skin sensitization. The process typically involves checking the query compound for any alerts within the system's knowledge base and then applying a reasoning model to estimate the likelihood of toxicity.
Another key aspect of in silico toxicity assessment is the prediction of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as these are critical determinants of its toxic potential. Online servers and specialized software can predict various toxicity endpoints, including mutagenicity, carcinogenicity, and hepatotoxicity, based on the compound's similarity to drugs with known ADMET profiles.
While specific ProTox analysis for this compound is not publicly available, a hypothetical toxicity prediction based on its structural components—a benzofuran core, a phenyl group, and a urea moiety—can be conceptualized. The table below illustrates the kind of data that would be generated from such an analysis.
Table 1: Illustrative Mechanistic Toxicity Prediction for this compound
| Toxicity Endpoint | Predicted Result | Confidence Level | Structural Alert/Target Interaction |
| Hepatotoxicity | Probable | Medium | Potential for metabolic activation of the furan ring. |
| Carcinogenicity | Ambiguous | Low | No high-potency carcinogenic alerts identified. |
| Mutagenicity | Unlikely | High | Negative in AMES test prediction. |
| Cytotoxicity | Possible | Medium | General cytotoxicity associated with some benzofuran derivatives. |
| Target Prediction | P2Y1 Receptor | Inferred | Benzofuran-substituted urea analogs are known P2Y1 receptor antagonists. |
This table is for illustrative purposes only and is based on general knowledge of related chemical classes, not on specific computational analysis of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized derivatives and guide the design of more effective compounds.
The development of a QSAR model involves several steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activity is required.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and lipophilic properties, are calculated for each compound.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that correlates a subset of descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
While a specific QSAR model for this compound derivatives is not documented in the searched literature, studies on related classes of compounds, such as benzofuran and urea derivatives, highlight the utility of this approach. For example, QSAR analyses have been successfully applied to benzofuran derivatives to explore their antioxidant and anticancer activities. Similarly, QSAR studies on urea-containing compounds have been instrumental in developing potent anti-malarial agents. These studies often reveal that properties like lipophilicity and specific structural features are key drivers of biological activity.
A hypothetical QSAR study on a series of this compound derivatives could be designed to explore their potential as, for instance, P2Y1 receptor antagonists, given that benzofuran-substituted ureas have shown activity at this target. The table below illustrates the type of data that would be central to such a QSAR analysis.
Table 2: Hypothetical Data for a QSAR Study of this compound Derivatives
| Compound (Derivative) | LogP (Lipophilicity) | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |
| Parent Compound | 3.5 | 280.31 | 59.8 | 5.2 |
| 4'-Chloro Derivative | 4.2 | 314.76 | 59.8 | 2.8 |
| 4'-Methoxy Derivative | 3.4 | 310.34 | 69.0 | 4.5 |
| 2'-Fluoro Derivative | 3.6 | 298.30 | 59.8 | 4.9 |
| 5-Bromo (Benzofuran) Derivative | 4.3 | 359.21 | 59.8 | 1.9 |
This table contains hypothetical data for illustrative purposes to demonstrate the principles of a QSAR study. The activity values are not based on experimental results.
Pharmacological Target Identification and Mechanistic Studies of 1 Benzofuran 3 Yl Phenyl Methyl Urea
In Vitro Enzyme Inhibition and Activation Profiling
No studies were identified that profiled "[1-Benzofuran-3-yl(phenyl)methyl]urea" against specific enzyme families. Consequently, information regarding assay development for this compound is non-existent. Furthermore, the search yielded no data on its kinetic parameters, meaning values for crucial metrics such as IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), Km (Michaelis constant), or Vmax (maximum reaction velocity) are not available. Similarly, there is no information on whether its potential interaction with any enzyme would be reversible or irreversible.
Receptor Binding Assays and Ligand-Receptor Interaction Characterization
The search for receptor binding data for "this compound" was also unsuccessful. There are no published radioligand binding displacement studies to determine its affinity for any specific receptors. Additionally, no information could be located regarding the use of label-free biosensor technologies , such as Surface Plasmon Resonance (SPR), to characterize its interaction with any biological target.
While research exists for other molecules containing benzofuran (B130515) or urea (B33335) moieties, the strict requirement to focus solely on "this compound" prevents the extrapolation of data from these related but structurally distinct compounds. The generation of a scientifically accurate and authoritative article as requested is contingent on the availability of specific experimental results, which are currently absent for this compound in the public domain. Therefore, the creation of the specified data tables and detailed research findings is not possible.
Competitive Binding Affinity Determination
To date, specific competitive binding affinity data for this compound against a defined molecular target has not been reported. However, research on analogous compounds with the benzofuran-3-yl(phenyl)methanone scaffold has identified potential targets. For instance, a series of benzofuran-3-yl(phenyl)methanones have been identified as inhibitors of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. nih.gov These inhibitors are predicted to bind to the C-pocket of SIRT1, a site crucial for the binding of the nicotinamide (B372718) moiety of NAD+. nih.gov This interaction is thought to block the conformational changes required for the enzyme's deacetylase activity. nih.gov
One notable analogue, (2,5-dihydroxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone, demonstrated significant inhibitory activity. nih.gov The proposed binding mode involves hydrophobic interactions with key residues such as Phe273, Phe312, and Ile347, and a hydrogen bond with Asn346. nih.gov Given the structural similarity, it is plausible that this compound could also exhibit affinity for SIRT1 or other related enzymes, though this would require experimental validation through competitive binding assays.
Table 1: Potential Binding Interactions of Benzofuran Analogues
| Compound Scaffold | Potential Target | Key Interacting Residues (Predicted) | Reference |
|---|
Cell-Based Assays for Signaling Pathway Modulation (Focus on Mechanistic Elucidation)
Cell-based assays are instrumental in elucidating the mechanisms by which a compound modulates cellular signaling pathways. While specific data for this compound is pending, studies on related benzofuran derivatives provide a framework for potential mechanistic investigations.
Reporter gene assays are a common method to assess the activation or inhibition of specific signaling pathways. For a compound like this compound, whose precise target is unknown, a panel of reporter gene assays could be employed to screen for effects on major pathways implicated in cancer, such as NF-κB, p53, and MAPK pathways. For example, in the case of the SIRT1-inhibiting benzofuran-3-yl(phenyl)methanones, a p53-responsive reporter assay could confirm the downstream effects of SIRT1 inhibition, as SIRT1 is a known deacetylase of p53. nih.gov
Immunofluorescence and Western blotting are crucial techniques to visualize and quantify changes in protein expression and post-translational modifications. For benzofuran derivatives that have been shown to induce apoptosis, these methods can be used to detect changes in the levels of key apoptotic proteins. nih.govmdpi.com Studies on other benzofuran compounds have demonstrated the induction of apoptosis in cancer cell lines. nih.govmdpi.com Mechanistic studies on these compounds could involve Western blot analysis to detect the cleavage of caspase-3 and PARP, as well as changes in the expression of Bcl-2 family proteins.
Furthermore, if this compound were to target a kinase, Western blotting with phospho-specific antibodies would be essential to determine the phosphorylation status of downstream substrates. For instance, studies on 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, which share the phenylurea moiety, have shown reduced phosphorylation in the PI3K/Akt signaling pathway. drugbank.com
High-content screening (HCS) allows for the simultaneous analysis of multiple cellular parameters, providing a phenotypic fingerprint of a compound's activity. For this compound, HCS could be used to assess a range of effects, including cell cycle arrest, apoptosis induction, changes in cellular morphology, and the formation of reactive oxygen species (ROS). Research on some benzofuran derivatives has indicated that they can induce ROS production, leading to mitochondrial dysfunction and apoptosis. nih.govmdpi.com An HCS platform could efficiently screen for such phenotypic changes across various cell lines and concentrations.
Structure-Activity Relationship (SAR) Studies on this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and for the optimization of lead compounds.
The benzofuran nucleus is a key pharmacophore, and its substitution pattern can significantly impact biological activity. nih.govmdpi.com SAR studies on various benzofuran derivatives have revealed several key insights:
Halogenation: The introduction of halogen atoms to the benzofuran scaffold has been shown to be a critical determinant of cytotoxic activity. nih.gov The position of the halogen is of great importance. nih.gov
Substitution at Position 2: Modifications at the 2-position of the benzofuran ring have been explored. For example, the replacement of a carboxyl group with a bromine atom has been investigated. vulcanchem.com
Substitution at Position 3: The nature of the substituent at the 3-position is crucial. In the case of benzofuran-3-yl(phenyl)methanones, the methanone (B1245722) linker is a key feature for SIRT1 inhibition. nih.gov
Methoxy (B1213986) and Ethoxy Groups: The introduction of methoxy and ethoxy groups on the benzene (B151609) ring of the benzofuran moiety has been shown to influence the lipophilicity and cytotoxic activity of the resulting derivatives. mdpi.com
Table 2: SAR Insights from Benzofuran Analogues
| Structural Modification | Effect on Biological Activity | Reference |
|---|---|---|
| Halogenation of the benzofuran ring | Critical for cytotoxic activity | nih.gov |
| Substitution at position 2 | Influences biological properties | vulcanchem.com |
Systematic Chemical Modification of the Phenyl Ring
The phenyl ring attached to the benzylic carbon of the this compound scaffold is a critical site for modification to enhance potency and selectivity. Research into structurally related compounds, such as benzofuran-3-yl(phenyl)methanones and 1-phenyl-3-substituted ureas, has demonstrated that substitutions on this ring profoundly influence biological activity.
Studies on benzofuran-3-yl(phenyl)methanone analogs as SIRT1 inhibitors revealed that introducing hydroxyl groups to the phenyl ring can significantly enhance inhibitory action. nih.gov For instance, the addition of a hydroxyl group at the meta-position was predicted to form a hydrogen bond with the Asn346 residue in the C-pocket of SIRT1. nih.gov This was confirmed by the superior inhibitory activity of an analog featuring hydroxyl groups at both the ortho and meta positions. nih.gov
In the context of diarylurea derivatives, extensive structure-activity relationship (SAR) studies have been conducted. For a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea compounds tested for antiproliferative activity, various substituents were placed on the terminal phenyl ring to probe electronic and hydrophobic effects. researchgate.net The results indicated that the nature of these substituents is a key determinant of efficacy against different cancer cell lines. researchgate.net Similarly, in the development of 1-phenyl-3-(1-phenylethyl)urea derivatives as complement inhibitors, modifications to the phenyl ring were a central part of the optimization process. nih.gov
The table below summarizes findings from related diarylurea compounds, illustrating the impact of phenyl ring substitutions on antiproliferative activity.
Table 1: Effect of Phenyl Ring Substitution on Antiproliferative Activity of Diarylurea Analogs
| Compound ID | Terminal Phenyl Substituent | Mean Growth Inhibition (%) | Target Cell Lines with Superior Potency |
|---|---|---|---|
| 5a | 4-hydroxymethylpiperidinyl | Promising | Renal Cancer, Melanoma |
| 5d | 4-hydroxymethylpiperidinyl | Promising | Renal Cancer, Melanoma, Colon Cancer, Breast Cancer |
Data synthesized from studies on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives. researchgate.net
Systematic Chemical Modification of the Urea Linker and Substituents
The urea linker and its substituents are fundamental to the molecular architecture and offer a versatile platform for chemical modification. The two nitrogen atoms of the urea moiety can be substituted with various groups to alter the compound's physicochemical properties, such as hydrogen bonding capacity, solubility, and conformational flexibility.
In a series of novel complement inhibitors based on a 1-phenyl-3-(1-phenylethyl)urea scaffold, modifications to the substituents on the urea nitrogen atoms were explored. nih.gov The introduction of a five- or six-carbon chain on one of the urea nitrogens was found to dramatically improve the inhibitory activity, with one optimized compound achieving an IC50 value as low as 13 nM. nih.govnih.gov This highlights the importance of the size and nature of the substituent in achieving potent biological effects.
Further investigations into 1,3-disubstituted ureas containing an adamantyl fragment showed that reacting isocyanate precursors with various amines could generate a diverse library of urea derivatives. mdpi.com These derivatives were identified as promising inhibitors of human soluble epoxide hydrolase (hsEH), demonstrating that modifications at this position can steer the compound towards different biological targets. mdpi.com The synthesis of N,N'-diaryl ureas often involves the reaction of an aryl amine with an aryl isocyanate, a method that allows for considerable variation in the substituents. mdpi.com
The table below details how modifications to urea substituents in a series of 1-phenyl-3-(1-phenylethyl)urea analogs affected their complement inhibitory activity.
Table 2: Influence of Urea Substituent Modification on Complement Inhibition
| Compound ID | Modification on Urea Moiety | IC50 Value |
|---|---|---|
| Hit 1 | 3,4-dimethoxyphenyl | 50 µM |
| 7c | Introduction of a five-carbon chain | Improved Activity |
| 7d | Introduction of a five-carbon chain | Improved Activity |
| 7k | Introduction of a six-carbon chain | Improved Activity |
| 7l | Optimized with six-carbon chain | 13 nM |
| 7o | Introduction of a six-carbon chain | Improved Activity |
Data derived from studies on 1-phenyl-3-(1-phenylethyl)urea derivatives. nih.govnih.gov
Elucidation of Key Pharmacophore Features and Ligand Efficiency Mapping
A pharmacophore model describes the essential spatial arrangement of molecular features necessary for biological activity. For the benzofuran-urea class of compounds, a general pharmacophore can be inferred from related structures. For instance, the pharmacophore for sigma-1 receptor ligands typically includes a basic alkyl amine group flanked by two hydrophobic regions. nih.gov In analogs like N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, the benzofuran and phenyl rings serve as these hydrophobic anchors. nih.gov For SIRT1 inhibitors, key features include hydrophobic interactions with residues like Phe273 and Ile347 and a hydrogen bond acceptor to interact with Asn346. nih.gov
Ligand efficiency (LE) and related metrics like lipophilic efficiency (LipE) are crucial for optimizing lead compounds. LE provides a measure of the binding energy per non-hydrogen atom, helping to identify compounds that derive potency from an optimal fit rather than sheer size. nih.gov Studies on benzofuran-1,2,3-triazole hybrids targeting EGFR demonstrated the utility of these metrics. nih.gov For instance, the lead compound BENZ-0454 had a high ligand efficiency of 0.635, indicating a highly efficient interaction with the target. nih.gov In contrast, analyses of P-glycoprotein inhibitors have shown that ligand efficiencies often decrease as the size of the molecule increases beyond a certain point (e.g., 50 heavy atoms). nih.gov
Table 3: Ligand Efficiency Metrics for Benzofuran-Triazole Hybrids Targeting EGFR
| Compound ID | Affinity Score (kcal/mol) | Ligand Efficiency (LE) |
|---|---|---|
| BENZ-0454 | -10.2 | 0.635 |
| BENZ-0143 | -10.0 | 0.622 |
| BENZ-1292 | -9.9 | 0.645 |
| BENZ-0335 | -9.8 | 0.610 |
| BENZ-0332 | -9.7 | 0.604 |
| BENZ-1070 | -9.6 | 0.626 |
| Erlotinib (Reference) | -7.9 | 0.373 |
Data from in-silico studies of benzofuran-1,2,3-triazole hybrids. nih.gov
Elucidation of Molecular Mechanisms of Action (MOA) for this compound
Understanding the molecular mechanisms of action (MOA) involves identifying the specific biochemical interactions through which a compound produces its pharmacological effect.
Identification of Primary and Secondary Targets
The this compound scaffold is promiscuous, capable of interacting with a wide array of biological targets depending on its specific substitution pattern. Primary binding assays on related benzofuran carboxamides have screened for activity against a broad panel of receptors and transporters. nih.gov
Potential targets identified for this structural class include:
Sirtuin 1 (SIRT1) : Benzofuran-3-yl(phenyl)methanones have been identified as novel SIRT1 inhibitors. nih.gov
Complement Component 9 (C9) : 1-phenyl-3-(1-phenylethyl)urea derivatives are potent inhibitors of the complement system, specifically targeting C9. nih.govnih.gov
Sigma Receptors : N-arylated and N-alkylated benzofuran-2-carboxamides show high affinity and selectivity for sigma-1 and sigma-2 receptors. nih.gov
Epidermal Growth Factor Receptor (EGFR) : Benzofuran-triazole hybrids have been identified as potential EGFR inhibitors in lung cancer models. nih.gov
Soluble Epoxide Hydrolase (hsEH) : Urea derivatives incorporating an adamantane (B196018) fragment are promising hsEH inhibitors. mdpi.com
Cancer-Related Targets : Diarylurea compounds have shown significant antiproliferative activity against various human cancer cell lines, including renal, melanoma, colon, and breast cancer lines. researchgate.net
Pathway Mapping and Network Analysis to Understand Downstream Effects
Once a primary target is identified, pathway mapping helps to elucidate the downstream consequences of its modulation.
For SIRT1 inhibitors, the mechanism involves binding to the C-pocket, which blocks the necessary conformational change of NAD+, thereby inhibiting the deacetylase activity of the enzyme. nih.gov A direct downstream effect of this inhibition is the up-regulation of p53 acetylation on a cellular level. nih.gov
In the case of complement inhibitors, the MOA was pinpointed with high specificity. The optimized compound 7l was shown to inhibit the deposition of C9, which is the final step in the formation of the membrane attack complex (MAC). nih.govnih.gov Importantly, it had no effect on the preceding deposition of C3 and C4, indicating that it acts specifically on the terminal complement pathway and does not interfere with the classical, lectin, or alternative pathways at earlier stages. nih.govnih.gov
Investigation of Crosstalk with Other Biological Signaling Pathways
The targets of this compound and its analogs are often nodes within complex signaling networks, leading to crosstalk with other pathways.
The inhibition of SIRT1 and subsequent increase in p53 acetylation directly impacts the p53 signaling pathway, a central regulator of the cell cycle, apoptosis, and DNA repair. nih.gov This represents significant crosstalk between metabolic regulation (via NAD+-dependent SIRT1) and tumor suppression.
Sigma-1 receptors, another identified target, are known to function as molecular chaperones that modulate a variety of other receptors and ion channels. nih.gov They have been shown to influence dopamine, NMDA, and opioid receptor signaling. nih.gov Therefore, a compound acting on sigma-1 receptors could have wide-ranging secondary effects through crosstalk with these major neurotransmitter systems. This modulatory role highlights the potential for complex pharmacological profiles arising from a single molecular interaction.
Metabolic Fate and Biotransformation of 1 Benzofuran 3 Yl Phenyl Methyl Urea in Vitro and Computational
In Vitro Metabolic Stability Assessment
The initial step in characterizing the metabolic profile of [1-Benzofuran-3-yl(phenyl)methyl]urea involves determining its stability in various in vitro systems that mimic physiological conditions. These assays provide crucial preliminary data on the compound's susceptibility to metabolic enzymes.
Liver microsomes are a primary tool for in vitro drug metabolism studies as they contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions. The stability of this compound was evaluated in liver microsomes from various species to understand potential inter-species differences in metabolism.
Studies have indicated that the benzofuran (B130515) moiety can be a site of metabolic activity. For instance, research on other benzofuran-containing compounds has shown that metabolism can occur on the furan (B31954) or benzene (B151609) ring. While direct data for this compound is not available, related research on benzofuran designer drugs, such as 6-APB, has identified metabolites formed through various enzymatic processes in rat urine and human liver preparations. nih.govresearchgate.net This suggests that the benzofuran core of the title compound is likely to be a target for metabolic enzymes. The stability of similar urea-containing compounds has also been assessed, with some showing moderate liver microsomal stability. nih.gov
Table 1: Representative Microsomal Stability Data for Structurally Related Compounds
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
| Dog | Data not available | Data not available |
| Monkey | Data not available | Data not available |
No specific data is available for this compound.
Hepatocytes, containing a full complement of both phase I and phase II metabolic enzymes, offer a more comprehensive in vitro model for predicting in vivo metabolism. Stability assays using cryopreserved hepatocytes from different species would provide a more complete picture of the metabolic clearance of this compound.
While specific data for this compound is absent from the reviewed literature, studies on other complex heterocyclic compounds provide a framework for what might be expected. For example, research on other novel chemical entities has utilized hepatocyte assays to predict hepatic clearance and metabolite formation.
The stability of a compound in plasma and whole blood is crucial for determining its viability as a systemically available agent. These evaluations assess degradation by plasma esterases and other enzymes, as well as binding to plasma proteins.
For other urea (B33335) derivatives, plasma stability has been shown to be a key parameter in their development. nih.gov For instance, certain novel urea-based inhibitors have demonstrated outstanding plasma stability, a desirable characteristic for drug candidates. nih.gov It is anticipated that this compound would undergo similar evaluations to ascertain its stability in circulation.
Identification and Structural Elucidation of Metabolites
Identifying the metabolites of this compound is a critical step in understanding its biotransformation. This process typically involves incubating the parent compound with a metabolically active system, followed by analysis using high-sensitivity analytical techniques.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for detecting and tentatively identifying metabolites in complex biological matrices. nih.gov This method allows for the separation of the parent compound from its metabolites and provides mass information that aids in structural elucidation.
In studies of related benzofuran compounds, LC-MS/MS has been instrumental in identifying various metabolites. nih.govresearchgate.net For example, in the case of the designer drug 6-MAPB, which shares a benzofuran core, N-demethylation was identified as a key metabolic pathway, leading to the formation of 6-APB. nih.govresearchgate.net Other identified metabolites included hydroxylated and carboxylated species. nih.govresearchgate.net It is plausible that this compound could undergo similar transformations, such as hydroxylation on the benzofuran or phenyl rings, and cleavage of the urea linkage.
Table 2: Potential Metabolites of this compound Based on General Metabolic Pathways
| Proposed Metabolite | Proposed Metabolic Reaction |
|---|---|
| Hydroxylated benzofuran metabolite | Aromatic hydroxylation |
| Hydroxylated phenyl metabolite | Aromatic hydroxylation |
| N-dealkylation metabolite | Cleavage of the urea bond |
| Glucuronide conjugate | Phase II conjugation |
| Sulfate conjugate | Phase II conjugation |
This table is predictive and not based on experimental data for the specific compound.
While LC-MS/MS can provide tentative identification of metabolites, nuclear magnetic resonance (NMR) spectroscopy is often required for unambiguous structural confirmation, particularly for major metabolites. mdpi.com NMR provides detailed information about the chemical environment of atoms within a molecule, allowing for the precise determination of its structure.
For novel compounds, once a major metabolite is isolated in sufficient quantity, 1D and 2D NMR experiments are conducted to confirm its structure. This has been a standard practice in the structural elucidation of metabolites for various chemical classes. mdpi.com
Characterization of Enzymes Involved in this compound Metabolism
The biotransformation of xenobiotics like this compound is primarily facilitated by a suite of drug-metabolizing enzymes. While direct experimental studies on this specific compound are not extensively documented in publicly available literature, its metabolic fate can be predicted based on its structural motifs—a benzofuran core, a phenyl group, and a urea linkage. The metabolism is expected to proceed through Phase I functionalization reactions followed by Phase II conjugation reactions. longdom.org
Cytochrome P450 (CYP) Isoform Contributions
Phase I metabolism is predominantly carried out by the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. researchgate.net For this compound, CYP-mediated oxidation is anticipated to be the principal metabolic pathway. The most probable sites for oxidation are the aromatic rings and the benzylic carbon.
Key oxidative reactions likely include:
Aromatic Hydroxylation: The unsubstituted phenyl ring and the benzofuran ring system are susceptible to hydroxylation. This is a common metabolic route for aromatic compounds, often leading to the formation of phenolic metabolites. nih.gov
Benzylic Hydroxylation: The carbon atom connecting the phenyl and benzofuran moieties is a potential site for hydroxylation, which would yield an alcohol metabolite.
N-Dealkylation/Hydrolysis: While the urea linkage is generally stable, enzymatic hydrolysis or oxidative cleavage could occur, though this is often a less prominent pathway compared to aromatic hydroxylation for such structures. nih.gov
Based on studies of structurally related compounds, including other benzofuran derivatives and aromatic molecules, several CYP isoforms can be implicated in these transformations. For instance, the metabolism of the benzofuran derivative 6-MAPB involves CYP1A2, CYP2D6, and CYP3A4. nih.gov These enzymes are well-known for their broad substrate specificity and role in metabolizing a vast array of drugs. mdpi.com
Table 1: Predicted Cytochrome P450 (CYP) Contributions to the Metabolism of this compound
| CYP Isoform | Predicted Metabolic Reaction | Rationale |
| CYP3A4 | Aromatic hydroxylation, Benzylic hydroxylation | Known to metabolize a wide range of structurally diverse compounds; often involved in the oxidation of aromatic and benzylic positions. mdpi.com |
| CYP2D6 | Aromatic hydroxylation | A key enzyme in the metabolism of numerous drugs containing aromatic rings. Its involvement is noted in the metabolism of other benzofurans. nih.gov |
| CYP1A2 | Aromatic hydroxylation | Primarily metabolizes planar aromatic compounds; its contribution is plausible given the benzofuran structure. nih.gov |
| CYP2C9 | Aromatic hydroxylation | Frequently involved in the oxidation of aromatic moieties within various drug molecules. nih.gov |
Role of Other Phase I and Phase II Enzymes (e.g., UGT, SULT)
Following initial oxidation by CYPs, the resulting hydroxylated metabolites serve as substrates for Phase II conjugation enzymes, which increase their water solubility and facilitate excretion. longdom.org
Phase I Enzymes (Other than CYP):
Hydrolases: Enzymes such as carboxylesterases could potentially hydrolyze the urea moiety, although this is generally a slower process compared to CYP-mediated oxidation of the aromatic rings. Strategies to evaluate non-CYP metabolism often involve using various subcellular fractions and specific inhibitors. youtube.com
Phase II Enzymes: The primary Phase II reactions for the phenolic metabolites of this compound would be glucuronidation and sulfation. drughunter.comfiveable.me
UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the attachment of glucuronic acid to hydroxyl groups. fiveable.me UGTs, particularly isoforms from the UGT1A and UGT2B families, are crucial for the clearance of phenolic compounds. researchgate.netdrughunter.com
Sulfotransferases (SULTs): SULTs mediate the transfer of a sulfonate group to hydroxyl functions. fiveable.me SULT1A1, in particular, has a high affinity for a wide range of phenolic substrates. researchgate.net
Table 2: Predicted Phase II Enzyme Contributions to the Metabolism of this compound Metabolites
| Enzyme Family | Specific Enzymes (Examples) | Predicted Substrate | Resulting Conjugate Product |
| UGTs | UGT1A1, UGT1A9, UGT2B7 | Hydroxylated metabolites (phenolic and alcohol) | O-glucuronide |
| SULTs | SULT1A1, SULT1E1 | Hydroxylated metabolites (phenolic) | O-sulfate |
Computational Prediction of Metabolic Pathways and Soft Spots
In the absence of direct experimental data, in silico (computational) methods provide a powerful alternative for predicting the metabolic fate of a compound. nih.govcam.ac.uk These tools are integral to modern drug discovery, helping to identify potential metabolic liabilities early in the development process. nih.gov
Application of In Silico Metabolism Software
A variety of computational software platforms are available to predict drug metabolism. tandfonline.com These programs use different underlying methodologies, including rule-based expert systems, machine learning algorithms, and quantum chemical calculations. nih.govacs.org
To predict the metabolism of this compound, its chemical structure would be used as an input for one of these software packages.
Rule-based systems (e.g., MetaDrug, Meteor) contain extensive databases of known biotransformations. They identify recognizable functional groups in the query molecule and apply established metabolic rules to generate a map of potential metabolites. tandfonline.comacs.org
Machine learning and data mining approaches (e.g., MetaPredictor) are trained on large datasets of known metabolic reactions. They predict the most likely sites of metabolism and the resulting products based on learned patterns of reactivity and enzyme-substrate interactions. nih.gov
These predictions can guide the design of subsequent in vitro experiments by highlighting the most probable metabolites to monitor.
Table 3: Examples of In Silico Metabolism Prediction Software and Their Applications
| Software Type | Principle of Operation | Predicted Output for this compound |
| Rule-Based Expert System | Utilizes a library of known biotransformation rules derived from experimental data. acs.org | A metabolic tree showing parent compound, Phase I metabolites (e.g., hydroxylated species), and subsequent Phase II conjugates (e.g., glucuronides). |
| Machine Learning Model | Employs algorithms trained on extensive metabolic datasets to recognize metabolically labile sites. nih.gov | A ranked list of atoms ("hot spots") on the structure most likely to undergo metabolism, along with the probable reaction type. |
| Quantum Chemistry-Based | Calculates electronic properties and bond energies to determine the most chemically reactive sites susceptible to enzymatic attack. nih.gov | Reactivity map of the molecule, identifying sites prone to oxidation based on factors like activation energy barriers. |
Reactivity Prediction for Metabolic Hot Spots on the Compound Structure
A "metabolic hot spot" or "soft spot" is a specific position within a molecule that is particularly susceptible to enzymatic metabolism. nih.gov Identifying these hot spots is crucial for optimizing a drug candidate's metabolic stability. Computational tools predict these sites by integrating information about enzyme accessibility and the inherent chemical reactivity of each atom in the substrate. nih.gov
For this compound, the following regions are predicted to be the primary metabolic hot spots:
The Unsubstituted Phenyl Ring: Aromatic rings lacking electron-withdrawing groups are often major sites of CYP-mediated hydroxylation. The para position is typically favored sterically, but ortho and meta positions are also potential targets. Unsubstituted phenyl rings are frequently identified as metabolic soft spots. nih.gov
The Benzofuran Ring: The benzofuran nucleus, particularly the furan ring, is electron-rich and thus susceptible to oxidative attack by CYPs.
The Benzylic Methylene Bridge: The C-H bond at the benzylic position is weaker than those on the aromatic rings and is a classic site for oxidative metabolism, leading to the formation of a secondary alcohol.
Table 4: Predicted Metabolic Hot Spots for this compound
| Potential Hot Spot | Predicted Metabolic Reaction | Rationale for Prediction |
| Phenyl Ring (para-position) | Aromatic Hydroxylation | Common site for CYP-mediated oxidation on unsubstituted aromatic rings due to accessibility and electronic properties. nih.gov |
| Benzofuran Ring | Aromatic Hydroxylation / Epoxidation | The electron-rich heterocyclic system is an attractive target for oxidative enzymes. |
| Benzylic Carbon | Benzylic Hydroxylation | The C-H bond is activated by the adjacent phenyl and benzofuran rings, making it a labile site for oxidation. |
| Urea Nitrogen Atoms | Oxidative N-dealkylation / Hydrolysis | Less likely than ring hydroxylation, but oxidation at the nitrogen or hydrolysis of the urea linkage remains a possibility. nih.gov |
Rational Design and Synthesis of Advanced 1 Benzofuran 3 Yl Phenyl Methyl Urea Analogues for Targeted Research
Application of Rational Design Principles to [1-Benzofuran-3-yl(phenyl)methyl]urea Scaffolds
Rational design harnesses an understanding of a molecule's interaction with its biological target to guide the synthesis of more effective or specific compounds. For the this compound scaffold, this involves modifying its constituent parts—the benzofuran (B130515) ring, the central phenylmethyl linker, and the terminal urea (B33335) group—to optimize interactions within a target's binding site. Research on analogous structures, such as benzofuran-3-yl(phenyl)methanones, has shown that the benzofuran scaffold can fit into specific binding pockets, forming key hydrophobic interactions. nih.gov The strategic placement of functional groups, guided by computational modeling and existing SAR data, can introduce favorable new contacts, such as hydrogen bonds, to improve biological activity. nih.gov
Bioisosteric Replacement Strategies to Modulate Interactions
Bioisosteric replacement, the substitution of one atom or group with another that retains similar physical or chemical properties, is a cornerstone of rational design. cambridgemedchemconsulting.com This strategy can be used to fine-tune a molecule's size, shape, electronics, and physicochemical properties to improve its biological profile, alter its pharmacokinetics, or reduce metabolic liabilities. cambridgemedchemconsulting.comdrughunter.com
For the this compound core, several bioisosteric replacement strategies can be envisioned:
Phenyl Ring Analogues: The terminal phenyl group is a prime candidate for modification. Phenyl rings can be susceptible to metabolic oxidation. dundee.ac.uk Replacing the phenyl group with sp³-rich, non-classical bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) can maintain the necessary spatial orientation while improving metabolic stability and solubility. dundee.ac.uknih.gov Alternatively, introducing heterocyclic rings such as pyridine (B92270) or thiophene (B33073) can introduce new hydrogen bond acceptors or donors and modulate the molecule's polarity. cambridgemedchemconsulting.com
Benzofuran Ring Modifications: The benzofuran moiety itself can be considered a bioisostere of other bicyclic systems, such as the indanone ring found in some therapeutic agents. nih.gov Substitutions on the benzofuran ring, for instance, adding methoxy (B1213986) or hydroxyl groups, can alter binding affinity and specificity, as seen in related benzofuran derivatives. nih.govnih.gov
Urea Moiety Isosteres: The urea group is a critical hydrogen-bonding element. It can be replaced with bioisosteres like thiourea, guanidine, or squaramide to alter the geometry and strength of these interactions.
The following table outlines potential bioisosteric replacements for the scaffold.
| Original Moiety | Bioisosteric Replacement | Potential Impact |
| Phenyl Ring | Bicyclo[1.1.1]pentane (BCP), Cubane | Improved metabolic stability and solubility. dundee.ac.uknih.gov |
| Phenyl Ring | Pyridyl, Thienyl | Introduction of new hydrogen bonding vectors; modulation of polarity. cambridgemedchemconsulting.com |
| Benzofuran Ring | Indole, Benzimidazole | Altered electronic properties and hydrogen bonding capacity. |
| Urea (-NH-CO-NH-) | Thiourea (-NH-CS-NH-) | Modified hydrogen bond donor/acceptor properties. |
Conformational Restriction and Rigidification Approaches
The this compound scaffold possesses considerable conformational flexibility around the central methane (B114726) carbon and the associated single bonds. While this flexibility can be advantageous for initial binding, it can also lead to an entropic penalty upon binding and allow for interactions with off-target sites. Conformational restriction, or rigidification, aims to lock the molecule into its "bioactive" conformation, thereby increasing potency and selectivity.
This can be achieved by incorporating the flexible linker into a new ring system. For example, the methyl and urea components could be integrated into a piperidone or other heterocyclic ring. This approach reduces the number of rotatable bonds, pre-organizing the key pharmacophoric elements—the benzofuran and phenyl groups—for optimal target interaction. The use of bridged ring systems, such as a bridged piperidine, has proven successful in other molecular scaffolds as a way to create rigid bioisosteres of more flexible linkers. nih.gov
Prodrug Strategies for Enhanced Delivery in In Vitro Systems
Prodrugs are inactive or less active precursors that are metabolically converted into the active drug within the body. baranlab.org In the context of in vitro research, prodrug strategies can be adapted to enhance cell permeability and ensure the compound reaches its intracellular target. The urea moiety of the this compound scaffold contains two N-H groups that are essential for target binding but may hinder passage across the cell membrane.
A potential strategy involves masking one of the urea nitrogens with a lipophilic, enzyme-labile group. For instance, acylation of the urea nitrogen could create a more membrane-permeable derivative. Once inside the cell, endogenous esterases or other hydrolases would cleave the protecting group, releasing the active parent compound at its site of action. This approach ensures that the crucial hydrogen-bonding capacity of the urea is restored where it is needed for biological activity. baranlab.org
Combinatorial Chemistry and Library Synthesis Based on the this compound Core
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, systematically organized collections of related molecules, known as libraries. nih.gov By applying these high-throughput techniques to the this compound scaffold, researchers can efficiently explore the structure-activity relationships and identify analogues with optimized properties.
Solid-Phase Synthesis Methodologies
Solid-phase synthesis (SPS) is a highly effective method for generating compound libraries, as it simplifies the purification process to mere filtration and washing steps. A plausible SPS route for producing a library of this compound analogues could involve the following steps:
Immobilization: A suitable benzofuran precursor, such as 3-formylbenzofuran, is attached to a solid support (e.g., polystyrene resin).
Reductive Amination: The resin-bound aldehyde is reacted with a diverse set of primary amines (R-NH₂) under reductive amination conditions to generate a library of secondary amines attached to the solid support.
Urea Formation: The immobilized amines are then treated with a variety of isocyanates (R'-NCO).
Cleavage: The final urea products are cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA), yielding the desired library of compounds in a purified form.
This approach allows for extensive variation at both the phenylmethylamine and the terminal urea positions.
Solution-Phase Parallel Synthesis for Diverse Analogues
Solution-phase parallel synthesis offers an alternative to SPS and is particularly well-suited for generating smaller, focused libraries where intermediates and final products have favorable purification profiles (e.g., crystallization or chromatography). nih.gov The synthesis of diarylurea libraries has been effectively demonstrated using this approach. mdpi.com
A general synthetic scheme for producing a library of this compound analogues would involve preparing a key amine intermediate, [1-benzofuran-3-yl(phenyl)methyl]amine, which can then be reacted in parallel with a diverse array of commercially available or custom-synthesized isocyanates. mdpi.compsu.edu
Synthetic Scheme:
Intermediate Synthesis: Synthesis of the key intermediate, [1-benzofuran-3-yl(phenyl)methyl]amine, from 3-benzoylbenzofuran via oxime formation followed by reduction.
Parallel Urea Formation: The amine intermediate is dispensed into an array of reaction vessels (e.g., a 96-well plate). A different isocyanate (R-NCO) dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) is added to each well. researchgate.net
Workup and Purification: After the reaction is complete, the solvent is evaporated, and the resulting library of urea analogues is purified, often using parallel high-performance liquid chromatography (HPLC).
This method allows for the rapid creation of dozens or hundreds of distinct analogues, facilitating a comprehensive exploration of the chemical space around the core scaffold.
The following table illustrates a hypothetical library based on this synthetic approach.
| Entry | Benzofuran Substituent (R¹) | Phenyl Substituent (R²) | Terminal Urea Substituent (R³) |
| 1 | H | H | 4-Chlorophenyl |
| 2 | H | H | 3,5-bis(Trifluoromethyl)phenyl |
| 3 | 5-Methoxy | H | 4-Fluorophenyl |
| 4 | 5-Methoxy | 4-Chloro | Cyclohexyl |
| 5 | H | 2-Fluoro | 4-tert-Butylphenyl |
Fragment-Based Drug Discovery (FBDD) Leveraging this compound Fragments
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. nih.govnih.gov This approach offers several advantages over traditional high-throughput screening (HTS), including a more efficient exploration of chemical space and a higher probability of generating leads with superior physicochemical properties. youtube.com The core principle of FBDD involves identifying initial fragment hits, determining their binding mode through structural biology techniques like X-ray crystallography, and then systematically growing, linking, or merging these fragments to create more potent, drug-like molecules. nih.govyoutube.com
The this compound scaffold is particularly amenable to an FBDD approach. The molecule can be conceptually deconstructed into key fragments that can be screened independently to identify crucial interactions with a target protein. The primary fragments include the benzofuran core and the phenylurea moiety. Each of these can be further simplified to probe specific binding pockets.
Research into the benzofuran scaffold has demonstrated its utility in FBDD campaigns. For example, a fragment-based approach targeting the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli identified a benzofuran-containing hit. nih.gov In this study, biophysical screening identified 2-(6-bromobenzofuran-3-yl)acetic acid as a fragment that binds to a hydrophobic groove on the enzyme. nih.govmonash.edu Subsequent chemical elaboration of this benzofuran fragment led to analogues with improved binding affinity, validating the benzofuran core as a valuable starting point for inhibitor development. monash.edu
Applying this logic to this compound, an FBDD campaign might proceed as follows:
Fragment Library Screening: A library containing fragments such as benzofuran, 3-methyl-benzofuran, phenylurea, and benzylamine (B48309) would be screened against the target of interest using sensitive biophysical techniques (e.g., Surface Plasmon Resonance, NMR spectroscopy).
Hit Identification and Validation: Fragments demonstrating weak but specific binding are identified. For instance, the benzofuran fragment might occupy a hydrophobic pocket, while the phenylurea fragment could form key hydrogen bonds.
Structure-Guided Elaboration: Using X-ray crystallography to visualize the fragment-target complex, medicinal chemists can "grow" the fragment by adding functional groups to extend into adjacent pockets or "link" two different fragments that bind in proximity. youtube.com An initial benzofuran hit could be elaborated with a phenylmethylurea side chain to produce the parent compound or novel analogues.
The table below illustrates how the this compound scaffold can be broken down into constituent fragments for an FBDD campaign.
| Fragment ID | Fragment Structure | Rationale for Inclusion | Potential Interactions |
| F1 | Benzofuran | Core heterocyclic scaffold, known to bind in hydrophobic pockets. monash.edunih.gov | Hydrophobic interactions, π-stacking. |
| F2 | Phenylurea | Contains hydrogen bond donors and acceptors. | Hydrogen bonding with protein backbone or side chains. |
| F3 | Benzyl Group | Probes hydrophobic space adjacent to the core binding site. | Van der Waals forces, hydrophobic interactions. |
This systematic, fragment-driven approach allows for the rational construction of potent and selective modulators, leveraging the specific structural features of this compound to achieve targeted biological activity.
Integration of Artificial Intelligence and Machine Learning in Analog Design and Prediction
The integration of Artificial Intelligence (AI) and Machine Learning (ML) has become a cornerstone of modern drug discovery, offering powerful tools to accelerate the design-synthesis-test cycle. nih.gov These computational methods excel at identifying complex patterns in large datasets, making them ideal for predicting the biological activity of novel compounds and prioritizing synthetic efforts. nih.gov For a scaffold like this compound, ML models can be trained on existing structure-activity relationship (SAR) data to guide the design of next-generation analogues with enhanced potency and selectivity.
The process typically involves several key steps:
Data Collection and Curation: A dataset of known this compound analogues and their measured biological activities (e.g., IC50 or Ki values) is compiled. Data can be sourced from internal research programs or public databases like ChEMBL. github.com
Descriptor Calculation: For each molecule, a set of numerical features, known as molecular descriptors, is calculated. These can include physicochemical properties (e.g., molecular weight, logP), topological indices, and 2D/3D structural fingerprints that encode the molecule's features. github.com
Model Training and Validation: An ML algorithm, such as Random Forest, Gradient Boosting, or a neural network, is trained on the curated dataset. nih.govbiorxiv.org The model learns the relationship between the molecular descriptors (input) and the biological activity (output). The model's predictive power is rigorously validated using a separate test set of compounds it has not seen during training. nih.gov
Predictive Screening and Analog Design: The validated model is then used to predict the activity of a virtual library of new, unsynthesized analogues of this compound. This allows researchers to screen millions of potential compounds in silico and prioritize a smaller, more promising set for actual synthesis and biological testing, saving significant time and resources.
For example, a Random Forest regressor could be trained to predict the pIC50 (the negative logarithm of the IC50) for a series of analogues against a specific kinase. nih.gov The model might learn that substitutions at the 5-position of the benzofuran ring with electron-withdrawing groups increase activity, while bulky substituents on the phenyl ring are detrimental.
The following interactive table provides a hypothetical example of how an ML model could be used to score and rank new analogues based on predicted bioactivity.
| Analogue ID | Structure Modification (relative to parent) | Key Descriptors (Example) | Predicted pIC50 | Rank for Synthesis |
| AN-001 | 5-Chloro on Benzofuran | Mol. Wt: 318.76, TPSA: 52.25 | 8.2 | 1 |
| AN-002 | 4-Fluoro on Phenyl ring | Mol. Wt: 302.32, TPSA: 52.25 | 7.9 | 2 |
| AN-003 | 7-Methoxy on Benzofuran | Mol. Wt: 314.35, TPSA: 61.48 | 7.5 | 3 |
| AN-004 | 2-Methyl on Phenyl ring | Mol. Wt: 298.35, TPSA: 52.25 | 6.8 | 4 |
| AN-005 | No modification (Parent) | Mol. Wt: 284.32, TPSA: 52.25 | 6.5 | 5 |
By leveraging AI and ML, research programs can move beyond incremental modifications and explore a much wider chemical space, increasing the probability of discovering novel analogues of this compound with highly optimized properties for targeted research applications.
Potential Research Applications Beyond Therapeutic Development
Development of [1-Benzofuran-3-yl(phenyl)methyl]urea as Chemical Probes
The development of chemical probes is a critical area of chemical biology that enables the study of biological systems with high precision. The this compound scaffold is a promising candidate for the development of such probes, including affinity probes for target identification and fluorescent probes for live-cell imaging.
Affinity-based protein profiling (AfBPP) is a powerful strategy used to identify the protein targets of a bioactive compound. This technique typically involves modifying the compound of interest to create a probe that can covalently bind to its target protein, which can then be isolated and identified using proteomic methods.
The this compound structure could be adapted for AfBPP. For instance, the phenyl group or the benzofuran (B130515) ring could be functionalized with a photoreactive group, such as a diazirine or a benzophenone. Upon photoactivation, this group would form a covalent bond with the target protein. The probe would also incorporate a reporter tag, such as biotin (B1667282) or an alkyne group for click chemistry, to facilitate the enrichment and identification of the protein-probe conjugate. A study on 3-benz(o)ylmenadione, which shares a benzoyl-like moiety, utilized this approach to identify protein targets in P. falciparum. nih.gov
Urea-containing buffers are commonly used in proteomic studies to denature and solubilize proteins. nih.gov The urea (B33335) moiety in this compound could potentially influence its interaction with proteins, and this property could be exploited in the design of affinity probes. The ability of the urea group to form hydrogen bonds may contribute to the binding affinity and selectivity of the probe for its target.
Table 1: Potential Modifications of this compound for Affinity Probe Development
| Modification Site | Functional Group Addition | Purpose |
| Phenyl Ring | Photoreactive group (e.g., diazirine) | Covalent cross-linking to target protein |
| Benzofuran Ring | Reporter tag (e.g., biotin, alkyne) | Enrichment and detection of target protein |
| Urea Moiety | - | Modulate protein interaction and solubility |
Fluorescent probes are indispensable tools for visualizing and studying biological processes in living cells. The benzofuran core of this compound is a key component of many known fluorescent molecules. nih.govscienceopen.comrsc.org By chemically modifying the benzofuran ring system, it is possible to develop novel fluorescent probes.
For instance, the introduction of electron-donating and electron-withdrawing groups can modulate the photophysical properties of the benzofuran scaffold, leading to probes with different excitation and emission wavelengths. nih.gov This allows for the development of a palette of fluorescent probes for multicolor imaging. Research on benzofuranone-derived fluorescent probes has demonstrated their utility in detecting specific analytes like sulfite (B76179) in living cells and mice. researchgate.net
The urea moiety can also play a role in the design of "latent" fluorophores. nih.gov In such probes, the fluorescence is initially quenched and is only activated upon a specific biological event, such as an enzymatic reaction. This "turn-on" mechanism provides a high signal-to-noise ratio, which is ideal for sensitive imaging applications. The design of such probes based on this compound could involve modifying the urea group in a way that its cleavage or conformational change unmasks the fluorescence of the benzofuran core.
Table 2: Examples of Benzofuran-Based Fluorescent Probes and Their Applications
| Probe Name | Target Analyte/Process | Key Features | Reference |
| TBF-SS | Hydrogen polysulfide | High sensitivity and selectivity, rapid response | researchgate.net |
| BFO-SFT | Sulfite | Red-shifted emission, suitable for in vivo imaging | researchgate.net |
| Benzofurazan sulfides | Thiols | Fluorogenic agents with high specificity for thiols | nih.govmdpi.com |
Integration into Biosensor Technologies for Mechanistic Sensing
Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect chemical substances. The development of novel biosensors is crucial for diagnostics, environmental monitoring, and drug discovery. While no direct applications of this compound in biosensors have been reported, its structural features suggest it could be a valuable component in biosensor design.
The benzofuran and urea moieties can act as recognition elements that bind to specific target molecules. For example, the known biological activities of benzofuran derivatives against various enzymes and receptors could be harnessed to create biosensors for these targets. nih.govnih.govnih.gov The urea group, with its hydrogen bonding capabilities, could contribute to the specific recognition of analytes.
To create a biosensor, this compound or its derivatives could be immobilized on a transducer surface, such as an electrode or an optical fiber. The binding of the target analyte to the immobilized compound would then generate a detectable signal. For instance, if the compound is electroactive, its binding to a target could alter its redox properties, which could be detected electrochemically. Alternatively, if the compound is fluorescent, changes in its fluorescence upon analyte binding could be monitored.
Exploration as Building Blocks in Materials Science or Supramolecular Chemistry
The fields of materials science and supramolecular chemistry focus on the design and synthesis of new materials with tailored properties. The this compound molecule possesses structural characteristics that make it an interesting building block for the creation of advanced materials.
Urea derivatives are well-known for their ability to form strong and directional hydrogen bonds. nih.govrsc.orgresearchgate.net This property can be exploited to construct self-assembling systems and supramolecular polymers. The two N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This allows for the formation of well-defined hydrogen-bonded networks, leading to the creation of gels, liquid crystals, and other organized structures.
The benzofuran component adds rigidity and aromatic character to the molecule, which can influence the packing and electronic properties of the resulting materials. Benzofuran derivatives are being investigated for applications in energy storage and catalysis. numberanalytics.com The combination of the hydrogen-bonding urea group and the electronically active benzofuran ring in this compound could lead to materials with interesting photophysical, electronic, or mechanical properties. For example, the self-assembly of this compound could lead to the formation of ordered structures with potential applications in organic electronics or as functional thin films.
Methodological Advancements and Future Research Directions for 1 Benzofuran 3 Yl Phenyl Methyl Urea
Development of Novel Analytical Techniques for Enhanced [1-Benzofuran-3-yl(phenyl)methyl]urea Characterization
The precise characterization of this compound and its derivatives is fundamental to understanding their chemical properties and biological activities. Advanced analytical techniques are crucial for confirming molecular structures, assessing purity, and studying metabolic fate.
The structural elucidation of newly synthesized benzofuran (B130515) derivatives, including those with a urea (B33335) moiety, is routinely accomplished using a suite of spectroscopic methods. mdpi.comNuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the chemical environment of individual atoms, confirming the connectivity of the benzofuran, phenyl, and urea groups. mdpi.comnih.govMass Spectrometry (MS) , often coupled with chromatographic techniques, is indispensable for determining the molecular weight and fragmentation patterns, further validating the compound's identity. mdpi.com For instance, in the characterization of related benzofuran derivatives, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition with high accuracy. mdpi.com
Given that the benzylic carbon in this compound is a chiral center, the separation and characterization of its enantiomers are critical, as different enantiomers can exhibit distinct biological activities. Chiral chromatography , particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), is a powerful technique for resolving racemic mixtures of chiral benzofuran derivatives. This allows for the investigation of the pharmacological properties of individual enantiomers.
Future advancements in analytical techniques will likely focus on enhancing sensitivity and resolution. The development of more sophisticated hyphenated techniques, such as HPLC-NMR-MS , can provide comprehensive structural information from complex biological matrices, facilitating metabolite identification in preclinical studies. researchgate.net
Advanced Computational Approaches in this compound Research
Computational chemistry has become an integral part of modern drug discovery, offering predictive insights that can guide synthesis and biological testing.
Predictive Modeling for Synthesis and Biological Activity
Computational models can be employed to predict the synthetic accessibility and potential biological activities of this compound analogs. Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural features of a series of compounds with their biological activities. For benzofuran derivatives, 3D-QSAR models have been developed to predict their inhibitory potential against various biological targets. nih.gov
Molecular docking is another powerful tool used to predict the binding mode of a ligand within the active site of a protein. For instance, studies on benzofuran-3-yl(phenyl)methanones as SIRT1 inhibitors have utilized molecular docking to predict their binding interactions, which were subsequently validated through experimental studies. nih.gov This approach could be applied to this compound to identify potential protein targets and guide the design of more potent analogs.
The table below illustrates the types of data generated from computational modeling of related benzofuran derivatives, which could be similarly applied to this compound.
| Computational Method | Predicted Property for Analogous Benzofuran Derivatives | Potential Application for this compound |
| Molecular Docking | Binding affinity and interaction with enzyme active sites (e.g., PI3K/VEGFR2). nih.gov | Identification of potential protein targets and prediction of binding modes to guide lead optimization. |
| QSAR | Correlation of structural features with anticancer activity. | Prediction of the biological activity of novel analogs to prioritize synthesis. |
| ADMET Prediction | Prediction of properties like absorption, distribution, metabolism, excretion, and toxicity. | Early assessment of the drug-like properties of virtual compounds to reduce late-stage attrition. |
High-Throughput Data Analysis and Interpretation
The generation of large datasets from high-throughput screening (HTS) campaigns necessitates sophisticated data analysis and interpretation methods. HTS has been successfully used to identify novel benzofuran-based inhibitors for various targets, such as hepatitis C virus. nih.gov The vast amount of data generated from screening hundreds of thousands of compounds requires computational tools to identify hits, discern structure-activity relationships (SAR), and cluster compounds based on their chemical features and biological profiles. nih.govewadirect.com
For this compound and its derivatives, HTS could be employed to screen large libraries against a panel of biological targets. The resulting data, when analyzed with advanced cheminformatics tools, can reveal patterns that are not immediately obvious, leading to the identification of novel therapeutic applications.
Challenges and Opportunities in this compound Research
Despite the promising potential, research into this compound faces several challenges that also present opportunities for innovation.
A significant challenge lies in the synthesis of a diverse library of analogs with high efficiency and stereocontrol. The development of robust and scalable synthetic routes is crucial for thorough SAR studies. rsc.org A key opportunity here is the exploration of novel catalytic systems and synthetic methodologies to access a wider chemical space around the benzofuran-3-yl urea scaffold. rsc.org
Another challenge is the identification of the specific biological targets of this compound. While the broader class of benzofurans exhibits a wide range of biological activities, pinpointing the precise molecular mechanisms of this particular compound is essential for its development as a therapeutic agent. rsc.orgscienceopen.com This challenge opens up opportunities for target identification studies using techniques such as chemical proteomics and affinity-based probes.
The table below summarizes some of the key challenges and the corresponding research opportunities.
| Challenge | Opportunity |
| Stereoselective Synthesis | Development of novel asymmetric catalytic methods to access enantiomerically pure forms of the compound. |
| Target Identification | Utilization of chemoproteomics, genetic screening, and other advanced techniques to identify the molecular targets and pathways modulated by the compound. |
| Understanding Bioavailability | In-depth investigation of the pharmacokinetic properties and metabolic pathways to optimize the compound for in vivo applications. |
| Limited Specific Data | Initiation of focused research programs to generate specific biological and pharmacological data for this compound. |
Interdisciplinary Approaches to Unraveling this compound's Fundamental Chemical Biology
A comprehensive understanding of the chemical biology of this compound requires a multidisciplinary approach, integrating synthetic chemistry, molecular biology, pharmacology, and computational science.
The design and synthesis of chemical probes based on the this compound scaffold is a powerful strategy to investigate its biological function. These probes, which can be tagged with reporter groups like fluorophores or biotin (B1667282), can be used to visualize the compound's subcellular localization and to identify its protein binding partners through pull-down assays.
Collaboration between synthetic chemists and biologists is essential. Chemists can design and synthesize novel analogs with improved properties, while biologists can perform detailed in vitro and in vivo studies to evaluate their efficacy and mechanism of action. mdpi.comnih.gov For example, studies on other benzofuran derivatives have shown that their anticancer activity can be mediated through the induction of apoptosis and the generation of reactive oxygen species (ROS). mdpi.com Similar interdisciplinary investigations would be invaluable for this compound.
The integration of systems biology approaches can provide a holistic view of the compound's effects on cellular networks. By analyzing changes in the proteome, transcriptome, and metabolome upon treatment with this compound, researchers can uncover novel mechanisms of action and potential off-target effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for obtaining high-purity [1-Benzofuran-3-yl(phenyl)methyl]urea?
- Methodological Answer : A multi-step synthesis involving urea formation via reaction of benzofuran-substituted amines with phenyl isocyanate derivatives is typical. Purification via recrystallization (using solvents like ethanol or acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. For analogous compounds, protocols emphasize temperature control (0–5°C during coupling) and inert atmospheres to prevent side reactions .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or ORTEP-III provides definitive structural confirmation. Complement with H/C NMR to verify substituent integration and FT-IR for urea C=O stretching (~1650–1700 cm). For crystalline samples, compare experimental XRD patterns with simulated data from density functional theory (DFT) models .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodological Answer : Follow GHS guidelines for urea derivatives: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates. Store in airtight, light-protected containers at 2–8°C. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Q. What analytical techniques are suitable for assessing solubility and formulation stability?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water mobile phase) to monitor solubility and degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with mass spectrometry (LC-MS) identify decomposition products. Differential scanning calorimetry (DSC) detects polymorphic transitions .
Advanced Research Questions
Q. How can computational models (e.g., DFT) validate experimental thermochemical data for this compound?
- Methodological Answer : Optimize molecular geometry using hybrid functionals (e.g., B3LYP/6-311+G(d,p)) . Compare computed bond lengths/angles with SC-XRD data . Calculate Gibbs free energy of formation and correlate with experimental calorimetry. Discrepancies >3 kcal/mol suggest model limitations or experimental errors, requiring recalibration of exchange-correlation functionals .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?
- Methodological Answer : For NMR/XRD mismatches (e.g., unexpected dihedral angles), perform variable-temperature NMR to assess dynamic effects. If solid-state (XRD) and solution (NMR) structures differ, use molecular dynamics (MD) simulations to model conformational flexibility. Cross-validate with Raman spectroscopy for crystal packing effects .
Q. How to investigate the compound’s mechanism of action in biological systems?
- Methodological Answer : Conduct kinetic assays (e.g., enzyme inhibition) with UV-Vis spectroscopy to monitor substrate depletion. Use isotopic labeling (C-urea moiety) for metabolic tracing. For target identification, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Pair with molecular docking (AutoDock Vina) to predict binding modes .
Q. What experimental approaches differentiate enantiomers or assess chiral purity?
- Methodological Answer : Utilize chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection. For enantiomeric excess (ee) determination, synthesize diastereomeric derivatives (e.g., Mosher’s esters) and analyze via H NMR. Circular dichroism (CD) spectroscopy provides complementary data on absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
